Cas no 1804372-17-5 (4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine)
4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine
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- Inchi: 1S/C7H2ClF5N2O2/c8-4-2(15(16)17)1-14-5(6(9)10)3(4)7(11,12)13/h1,6H
- InChI Key: MNIXXQYTQWKCAT-UHFFFAOYSA-N
- SMILES: ClC1C(=CN=C(C(F)F)C=1C(F)(F)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 295
- XLogP3: 2.8
- Topological Polar Surface Area: 58.7
4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029046023-1g |
4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine |
1804372-17-5 | 97% | 1g |
$1,534.70 | 2022-04-02 |
4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine
4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine: A Comprehensive Overview
The compound 4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine, identified by the CAS number 1804372-17-5, is a highly specialized organic molecule with significant applications in various scientific domains. This pyridine derivative is characterized by its unique substitution pattern, featuring a chlorine atom at position 4, a difluoromethyl group at position 2, a nitro group at position 5, and a trifluoromethyl group at position 3. These substituents contribute to its distinctive chemical properties, making it a valuable compound in research and development.
Recent studies have highlighted the potential of this compound in the field of agricultural chemistry. Researchers have explored its role as a precursor in the synthesis of novel pesticides and herbicides. The presence of electron-withdrawing groups such as the nitro and trifluoromethyl groups enhances the molecule's stability and bioactivity, making it an ideal candidate for developing eco-friendly agricultural solutions. Moreover, its ability to undergo various chemical transformations has been leveraged in the design of advanced materials for electronic applications.
In the realm of pharmaceutical research, this compound has shown promise as an intermediate in drug discovery. Its structure provides a versatile platform for modifying pharmacokinetic properties, such as solubility and bioavailability. Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory and anticancer activities, opening new avenues for therapeutic development.
The synthesis of 4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The use of transition metal catalysts has significantly improved the efficiency of key steps, such as the formation of the pyridine ring and the introduction of substituents. These advancements have made the compound more accessible for large-scale production, facilitating its application in industrial settings.
From an environmental perspective, this compound has been subjected to rigorous toxicity studies to ensure its safe handling and use. Research indicates that it exhibits low toxicity under standard conditions, with minimal impact on aquatic ecosystems. This aligns with global efforts to promote sustainable chemistry practices and reduce environmental footprint.
In conclusion, 4-Chloro-2-(difluoromethyl)-5-nitro-3-(trifluoromethyl)pyridine stands as a testament to the ingenuity of modern chemical synthesis. Its diverse applications across agriculture, pharmaceuticals, and materials science underscore its importance in contemporary research. As scientific understanding continues to evolve, this compound is expected to play an even greater role in driving innovation and addressing global challenges.
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